6-chloro-4-[(4-methylphenyl)sulfonyl]-N-pentyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-(4-methylbenzenesulfonyl)-N-pentyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a synthetic organic compound that belongs to the benzoxazine family. This compound is characterized by its complex structure, which includes a benzoxazine ring, a sulfonyl group, and a carboxamide group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-(4-methylbenzenesulfonyl)-N-pentyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps:
Formation of the Benzoxazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxazine ring.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonation reaction, often using reagents like sulfonyl chlorides.
Carboxamide Formation: The carboxamide group is introduced through an amidation reaction, typically using amines and carboxylic acid derivatives.
N-Pentyl Substitution: The final step involves the substitution of the N-pentyl group, which can be achieved through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl and amide groups.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The benzoxazine ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halides and nucleophiles under appropriate conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Functionalized benzoxazine derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
6-Chloro-4-(4-methylbenzenesulfonyl)-N-pentyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe in biochemical assays to study molecular interactions.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 6-chloro-4-(4-methylbenzenesulfonyl)-N-pentyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and carboxamide groups play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylbenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide: Lacks the chlorine and N-pentyl groups.
6-Chloro-4-(4-methylbenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine: Lacks the carboxamide and N-pentyl groups.
N-Pentyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide: Lacks the chlorine and sulfonyl groups.
Uniqueness
The uniqueness of 6-chloro-4-(4-methylbenzenesulfonyl)-N-pentyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the chlorine atom, sulfonyl group, and N-pentyl substitution enhances its reactivity and potential as a versatile compound in various applications.
Properties
Molecular Formula |
C21H25ClN2O4S |
---|---|
Molecular Weight |
437.0 g/mol |
IUPAC Name |
6-chloro-4-(4-methylphenyl)sulfonyl-N-pentyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C21H25ClN2O4S/c1-3-4-5-12-23-21(25)20-14-24(18-13-16(22)8-11-19(18)28-20)29(26,27)17-9-6-15(2)7-10-17/h6-11,13,20H,3-5,12,14H2,1-2H3,(H,23,25) |
InChI Key |
FOGTVUZGMRHSTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1CN(C2=C(O1)C=CC(=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.